molecular formula C18H21N3O2S B2774655 N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-67-9

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2774655
CAS No.: 852134-67-9
M. Wt: 343.45
InChI Key: LKXZTZVBJPXQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Properties

IUPAC Name

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-5-10-19-17(22)16-12(2)21-11-15(20-18(21)24-16)13-6-8-14(23-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXZTZVBJPXQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminothiazole to form an intermediate Schiff base. This intermediate is then cyclized with butyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Applications

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has shown promise in cancer research. Several studies indicate that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Study on Colorectal Cancer : A methanolic extract containing similar thiazole derivatives demonstrated significant apoptosis induction in murine colorectal cancer cell lines. The study noted a dose-dependent response, highlighting the potential of these compounds in therapeutic applications against colorectal cancer .
  • Lung Cancer Research : In human lung cancer cell lines, polyphenolic extracts from compounds related to this compound were found to upregulate pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2. This modulation indicates a pathway through which these compounds may exert their anticancer effects .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Research indicates that imidazo[2,1-b][1,3]thiazole derivatives can disrupt microbial cell membranes and inhibit vital metabolic processes.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Mechanism of Action

The mechanism of action of N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
  • N-butyl-6-(4-nitrophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Uniqueness

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the imidazo[2,1-b][1,3]thiazole class and exhibits a molecular formula of C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S with a molecular weight of 343.45 g/mol. The synthesis typically involves multi-step organic reactions, such as the condensation of 4-methoxybenzaldehyde with 2-aminothiazole to form an intermediate Schiff base, followed by cyclization with butyl isocyanate under controlled conditions using solvents like ethanol or methanol.

This compound exerts its biological effects by interacting with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation. Such interactions can lead to apoptosis in cancer cells and modulation of immune responses .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies have indicated that it exhibits cytotoxic effects against multiple types of cancer, including:

  • Breast Cancer
  • Lung Cancer
  • Colon Cancer
  • Leukemia

For instance, studies conducted by the National Cancer Institute revealed that derivatives similar to this compound showed promising results against a wide array of tumor cell lines. The mechanism involves inducing apoptosis without causing cell cycle arrest, making it a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity . Research indicates that compounds within this chemical class have shown efficacy against various bacterial and fungal strains. The antimicrobial properties were assessed using standard methods such as the zone of inhibition tests at varying concentrations (0.5 - 1.0 mg/mL) and have shown promising results against pathogens .

Research Findings and Case Studies

A summary table of key findings from various studies on this compound is presented below:

Study ReferenceBiological ActivityCell Lines TestedIC50 Values
National Cancer InstituteAnticancer60 different lines including breast and lung cancerVaries by line
Antimicrobial StudyAntimicrobialVarious bacterial strains0.5 - 1.0 mg/mL
Cytotoxicity ReviewCytotoxic EffectsHCT116 (colon cancer)EC50: 3–4 μM

Q & A

Q. What are the standard synthetic routes for N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves cyclization of thiazole precursors followed by functionalization. Key steps include:
  • Cyclocondensation : Reacting 2-aminothiazoles with α-bromo ketones under reflux in ethanol to form the imidazo[2,1-b]thiazole core .
  • Substituent Introduction : The 4-methoxyphenyl group is introduced via Suzuki coupling using Pd(PPh₃)₄ as a catalyst, while the butyl carboxamide is added via nucleophilic acyl substitution in DMF at 80°C .
  • Critical Conditions : Catalyst choice (e.g., Pd for coupling), solvent polarity (DMF enhances nucleophilicity), and temperature (80–100°C for amide bond formation) directly impact yields (50–75%) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers validate the compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ ~3.8 ppm), and butyl chain protons (δ 0.9–1.6 ppm) confirm substituents. The imidazo-thiazole core is validated by distinct N-CH₃ (δ 2.5 ppm) and fused ring carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) confirm the carboxamide group .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 412.4 (calculated) validate the molecular formula .

Advanced Research Questions

Q. How can regioselectivity of substituents on the imidazo-thiazole core be optimized to enhance bioactivity?

  • Methodological Answer :
  • Directed Metalation : Use n-BuLi at −78°C to deprotonate specific positions, enabling selective introduction of electron-withdrawing groups (e.g., nitro) at C-6, which enhances anticancer activity .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy with SEM groups) to direct substitutions to desired positions .
  • Computational Modeling : DFT calculations predict electron density distribution, guiding substituent placement for optimal target binding (e.g., kinase inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data for imidazo-thiazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line passage number (e.g., HeLa vs. MCF-7), serum concentration (10% FBS vs. serum-free), and compound purity (>95% by HPLC) .
  • Dose-Response Curves : Perform EC₅₀ comparisons across studies. For example, a derivative with a 4-methoxyphenyl group showed EC₅₀ = 12 µM in leukemia cells but was inactive in solid tumors, highlighting target specificity .
  • Meta-Analysis : Use platforms like PubChem (CID: 529481-75-2) to aggregate bioactivity data and identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets like protein kinases?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses. For example, the carboxamide group forms hydrogen bonds with kinase hinge regions (e.g., EGFR-TK binding energy: −9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with activity; a logP ~3.5 optimizes membrane permeability and solubility .

Key Considerations for Researchers

  • Synthetic Reproducibility : Trace impurities (e.g., unreacted starting materials) can skew bioassays. Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification .
  • Data Validation : Cross-check experimental IC₅₀ values with computational predictions to identify false positives .
  • Structural Analogues : Compare with PubChem entries (e.g., CID 529481-75-2) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.